1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Overview
Description
The compound 1,2-Bis[(dimethylamino)dimethylsilyl]ethane is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethylamino groups and their use in synthetic chemistry. For instance, 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is described as an excellent synthetic building block, particularly as a replacement for trifluoroacetaldehyde in condensation reactions with ketones . Similarly, 1,1-Bis(dimethylamino)-2,2-difluoroethene is reported as a diverse building block for the preparation of fluorinated compounds . These compounds share the feature of having dimethylamino groups attached to an ethane backbone, which is relevant to the analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane.
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylamino groups. For example, 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane can be used in condensation reactions with ketones to yield trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones . The synthesis of 1,1-Bis(dimethylamino)-2,2-difluoroethene allows for acylation reactions and condensation with acidic α-hydrogen carbon compounds to form functionalized difluoromethyl enamines . These methods could potentially be adapted for the synthesis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane by incorporating dimethylsilyl groups in a similar fashion.
Molecular Structure Analysis
While the molecular structure of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane is not directly analyzed in the papers, the structure of related compounds can provide insights. The presence of dimethylamino groups can influence the reactivity and stability of the molecule. For instance, the bis(dimethylamino) groups in the compounds studied are crucial for their reactivity in synthesis . The molecular structure of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane would likely exhibit similar properties due to the presence of these groups.
Chemical Reactions Analysis
The chemical reactions of compounds with dimethylamino groups are well-documented in the papers. The 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane reacts with ketones and silyl enol ethers to form various trifluoromethylated products . Additionally, 1,1-Bis(dimethylamino)-2,2-difluoroethene is used in acylation and condensation reactions . These reactions suggest that 1,2-Bis[(dimethylamino)dimethylsilyl]ethane could also participate in similar reactions, potentially leading to the formation of silyl-containing organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane can be inferred from the properties of related compounds. For example, the trifluoromethyl and difluoromethyl groups in the compounds studied impart unique chemical and physical properties, such as increased electronegativity and potential for hydrogen bonding . The dimethylamino groups may also affect the solubility and stability of the compound. These properties are important for the practical use of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in synthetic applications.
Scientific Research Applications
Catalysis in Organic Synthesis
1,2-Bis(dimethylsilyl)ethane has been utilized in catalytic processes. For instance, its use in the dehydrogenative silylation of ketones, catalyzed by Rhodium-Pybox catalysts, demonstrates its role in forming silylenol ethers in high yields. This process is significant as it contributes to the field of organic synthesis, where silylenol ethers are valuable intermediates (Nagashima, Ueda, Nishiyama, & Itoh, 1993).
Radical Chemistry Studies
The (dimethylamino)methyl radical, generated through the collisional activation of ionized 1,2-bis(dimethylamino)ethane, has been characterized in gas phase studies. This research is crucial in understanding the behavior of such radicals, which has implications in broader chemical reaction mechanisms and synthesis processes (Shaffer, Tureček, & Cerny, 1993).
Photoinduced Electron Transfer Reactions
1,2-Bis[(dimethylamino)dimethylsilyl]ethane has been involved in photoinduced electron transfer retropinacol reactions. This has led to the formation of specific compounds under UV irradiation, demonstrating its potential in photoreactive processes and synthesis of photoactive compounds (Zhang, Yang, Wu, Liu, & Liu, 1998).
Vapor Pressure and Physical Chemistry Studies
The experimental vapor pressures of 1,2-bis(dimethylamino)ethane and other amines have been reported. Understanding these physical properties is essential for the application of these compounds in various industrial and research settings (Razzouk, Hajjaji, Mokbel, Mougin, & Jose, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAAXSSHMOFDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CC[Si](C)(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400500 | |
Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
CAS RN |
91166-50-6 | |
Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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